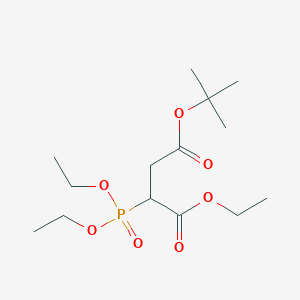

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVUGKRGJXYCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate chemical properties

An In-depth Technical Guide to the Synthesis and Application of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Abstract

This technical guide provides a comprehensive overview of this compound, a key reagent in modern organic synthesis. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate enables the stereoselective synthesis of α,β-unsaturated esters, which are valuable intermediates in pharmaceutical and materials science. This document details the reagent's physicochemical properties, a robust protocol for its synthesis via the Michaelis-Arbuzov reaction, in-depth spectroscopic analysis, and a detailed workflow for its application in olefination reactions. The underlying principles and mechanistic considerations are emphasized to provide researchers with the expertise needed for successful application and optimization.

Introduction: The Role of Stabilized Phosphonates in Synthesis

The formation of carbon-carbon double bonds is a cornerstone of organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction represents one of the most reliable and widely used methods for this transformation, offering significant advantages over the classical Wittig reaction.[1] HWE reagents, which are phosphonate-stabilized carbanions, exhibit greater nucleophilicity and lower basicity than their phosphonium ylide counterparts.[2] This translates to milder reaction conditions and, critically, a simpler purification process, as the dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction.[2][3]

The title compound, this compound (CAS 77924-28-8), is a specialized HWE reagent designed to introduce a succinate moiety into a target molecule. The presence of two distinct ester groups (tert-butyl and ethyl) allows for potential orthogonal deprotection strategies in complex multi-step syntheses. This guide serves as a practical resource for researchers aiming to leverage the unique synthetic utility of this reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The key identifiers and computed properties for this compound are summarized below.

Compound Identity and Properties

| Property | Value | Source |

| IUPAC Name | 4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate | PubChem[4] |

| CAS Number | 77924-28-8 | Santa Cruz Biotechnology[5] |

| Molecular Formula | C₁₄H₂₇O₇P | PubChem[4] |

| Molecular Weight | 338.33 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow oil (predicted) | --- |

| Boiling Point | > 150 °C at reduced pressure (estimated) | --- |

| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Toluene, DMF) | --- |

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not publicly available, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features. This information is vital for reaction monitoring and product confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted for CDCl₃, 400 MHz)

-

δ 4.05-4.25 (m, 6H): This complex multiplet arises from the two methylene protons of the ethyl ester (-OCH₂CH₃) and the four methylene protons of the two ethoxy groups on the phosphorus atom (-P(O)(OCH₂CH₃)₂).

-

δ 3.20-3.40 (m, 1H): The methine proton alpha to both the phosphonate group and the ethyl ester (-CH(P=O)-). This signal is expected to be a multiplet due to coupling with both the adjacent methylene protons and the phosphorus atom.

-

δ 2.60-2.95 (m, 2H): The two diastereotopic methylene protons adjacent to the methine and the tert-butyl ester (-CH-CH₂-COOtBu).

-

δ 1.45 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

δ 1.32 (t, J ≈ 7.1 Hz, 6H): A triplet for the six protons of the two methyl groups on the phosphonate ethoxy substituents (-P(O)(OCH₂CH₃)₂).

-

δ 1.25 (t, J ≈ 7.1 Hz, 3H): A triplet for the three protons of the ethyl ester methyl group (-OCH₂CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted for CDCl₃, 101 MHz)

-

δ 171.5 (d, ²JCP ≈ 5 Hz): Carbonyl carbon of the ethyl ester. The doublet splitting is due to two-bond coupling with the phosphorus atom.

-

δ 169.8 (s): Carbonyl carbon of the tert-butyl ester.

-

δ 81.0 (s): Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 63.0 (d, ²JCP ≈ 6 Hz): Methylene carbons of the phosphonate ethoxy groups (-P(O)(OCH₂)₂).

-

δ 61.5 (s): Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 45.0 (d, ¹JCP ≈ 130 Hz): Methine carbon directly attached to the phosphorus atom. This signal will show a large one-bond coupling constant.

-

δ 34.0 (d, ²JCP ≈ 15 Hz): Methylene carbon adjacent to the phosphonate-bearing carbon (-CH-CH₂-COOtBu).

-

δ 28.0 (s): Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 16.5 (d, ³JCP ≈ 6 Hz): Methyl carbons of the phosphonate ethoxy groups (-P(O)(OCH₂CH₃)₂).

-

δ 14.1 (s): Methyl carbon of the ethyl ester (-OCH₂CH₃).

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

-

The ³¹P NMR spectrum is expected to show a single resonance in the range of δ +20 to +25 ppm (relative to 85% H₃PO₄), which is characteristic of alkyl phosphonates.

Synthesis via Michaelis-Arbuzov Reaction

The most direct and efficient method for synthesizing alkyl phosphonates is the Michaelis-Arbuzov reaction.[1][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by dealkylation of the resulting phosphonium salt intermediate.

Reaction Mechanism

The synthesis of this compound proceeds via the reaction of a suitable starting material, ethyl 4-tert-butyl 2-bromosuccinate, with triethyl phosphite.

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for the Michaelis-Arbuzov reaction and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl 4-tert-butyl 2-bromosuccinate (1.0 equiv)

-

Triethyl phosphite (1.1 - 1.5 equiv)

-

Anhydrous toluene (optional, for high-boiling point substrates)

Procedure:

-

Setup: Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. Ensure the apparatus is flame-dried or oven-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Charge the flask with ethyl 4-tert-butyl 2-bromosuccinate. Begin vigorous stirring.

-

Reaction Initiation: Add triethyl phosphite dropwise to the stirred substrate. The reaction is often exothermic. For less reactive halides, the mixture should be heated to reflux (typically 120-160 °C).[7]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR (observing the disappearance of the starting material's α-proton and the appearance of the product's phosphonate-coupled proton). The reaction typically takes 4-8 hours at reflux.

-

Workup & Purification: a. Cool the reaction mixture to room temperature. b. Remove the volatile byproduct (bromoethane) and any excess triethyl phosphite under reduced pressure using a rotary evaporator. c. The crude product, a viscous oil, can be purified by vacuum fractional distillation or by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure phosphonate as a colorless oil.

Application in the Horner-Wadsworth-Emmons Reaction

The primary utility of this reagent is to generate α,β-unsaturated esters with high stereoselectivity. The phosphonate is first deprotonated with a suitable base to form a nucleophilic carbanion, which then attacks an aldehyde or ketone.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a series of reversible steps, culminating in the irreversible elimination of a water-soluble phosphate salt to form the alkene. The thermodynamic stability of the intermediates and transition states dictates the stereochemical outcome.

Caption: General Mechanism of the HWE Reaction.

Causality of Stereoselectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene .[1][2][3] This is because the initial addition of the carbanion to the aldehyde is reversible, allowing the intermediates to equilibrate to the most stable anti-conformation. This conformation, which minimizes steric repulsion between the R and R' groups, proceeds through a lower energy transition state to form the (E)-product.[3]

Experimental Protocol: HWE Olefination

This protocol describes a general procedure for the reaction with a model aldehyde, such as benzaldehyde. Conditions should be optimized for different substrates.

Materials:

-

This compound (1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (e.g., benzaldehyde) (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Setup: Add NaH to a flame-dried, two-necked round-bottom flask under an inert atmosphere. Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, carefully decanting the hexane wash. Add anhydrous THF to the flask.

-

Carbanion Formation: Cool the stirred NaH suspension to 0 °C in an ice bath. Slowly add a solution of the phosphonate reagent in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases. This indicates the complete formation of the phosphonate carbanion.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the aldehyde is consumed.

-

Workup & Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester, which can be analyzed by ¹H NMR to determine the E/Z ratio.

Safety and Handling

Hazard Identification:

-

While a specific safety data sheet for this compound is not available, analogous phosphonate esters are known to cause skin and eye irritation.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters. Its utility is rooted in the reliability and favorable reaction profile of the Horner-Wadsworth-Emmons reaction. By understanding the principles of its synthesis via the Michaelis-Arbuzov reaction and the mechanistic nuances that govern its high E-selectivity in olefination, researchers can effectively incorporate this building block into complex synthetic pathways. The detailed protocols and analytical insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic tool.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63. (Link not available)

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738. (Link not available)

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Schubert, T. et al. Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate. Acta Cryst.2014 , E70, o897. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. This compound | C14H27O7P | CID 11121291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate (CAS 77924-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate, with CAS number 77924-28-8, is a versatile phosphonate reagent crucial in modern organic synthesis.[1][] Its structure, featuring a phosphonate group adjacent to a sterically hindered tert-butyl ester and a reactive ethyl ester, makes it a valuable tool for the stereoselective formation of carbon-carbon double bonds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the Horner-Wadsworth-Emmons reaction and its utility in the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 77924-28-8 | [1] |

| Molecular Formula | C₁₄H₂₇O₇P | [1] |

| Molecular Weight | 338.33 g/mol | [1] |

| IUPAC Name | 4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate | [1] |

| Boiling Point | 143 °C at 0.13 Torr | ChemicalBook[3] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

Spectroscopic Characterization

While direct access to the spectra is limited, typical spectroscopic data for this compound would be as follows. The information is based on the known chemical structure and general principles of NMR and IR spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the ethyl and tert-butyl ester groups, as well as the methylene and methine protons of the succinate backbone. The protons adjacent to the phosphorus atom would show coupling to the ³¹P nucleus.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct resonances for the carbonyl carbons of the esters, the tert-butyl and ethyl groups, and the carbons of the succinate chain. The carbon directly bonded to the phosphorus atom would exhibit a significant C-P coupling constant.

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): A single peak in the phosphonate region of the ³¹P NMR spectrum would confirm the presence of the diethoxyphosphoryl group.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the P=O and C=O stretching vibrations of the phosphonate and ester functional groups, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and tert-butoxy groups.

Synthesis of this compound

The synthesis of this phosphonate reagent is typically achieved through a phospha-Michael addition (conjugate addition) of a phosphorus nucleophile to an appropriate Michael acceptor.

Reaction Scheme: Phospha-Michael Addition

Caption: Synthesis via Phospha-Michael Addition.

Experimental Protocol: Synthesis via Phospha-Michael Addition

This protocol describes a plausible method for the synthesis of the title compound.

Materials:

-

Triethyl phosphite

-

tert-Butyl ethyl fumarate

-

Anhydrous, inert solvent (e.g., Toluene or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add tert-butyl ethyl fumarate.

-

Dissolve the fumarate in an anhydrous solvent.

-

Add triethyl phosphite to the solution. The reaction is often carried out at elevated temperatures.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Triethyl phosphite can be sensitive to oxidation, and the use of an inert atmosphere prevents the formation of phosphate byproducts.

-

Anhydrous Conditions: The presence of water can lead to hydrolysis of the phosphite and the ester functionalities.

-

Elevated Temperature: The Michael addition of phosphites can be slow at room temperature, and heating is often required to achieve a reasonable reaction rate.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Application

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[4][5] this compound is an ideal reagent for this transformation, reacting with aldehydes and ketones to form α,β-unsaturated succinate derivatives.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Caption: General workflow of the HWE reaction.

Experimental Protocol: HWE Reaction with an Aldehyde

This protocol outlines a general procedure for the olefination of an aldehyde using the title phosphonate.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOt-Bu))

-

Aldehyde

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonate reagent and dissolve it in the anhydrous solvent.

-

Cool the solution to a low temperature (typically -78 °C or 0 °C).

-

Slowly add the base to the solution to generate the phosphonate carbanion. Stir for a period to ensure complete deprotonation.

-

Add a solution of the aldehyde in the anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

Self-Validating System:

-

The progress of the reaction can be monitored by the disappearance of the aldehyde spot on a TLC plate.

-

The formation of the desired (E)-alkene can be confirmed by ¹H NMR spectroscopy, observing the characteristic large coupling constant for the trans-vinylic protons.

-

The water-soluble phosphate byproduct is easily removed during the aqueous workup, simplifying purification.[4]

Application in Natural Product Synthesis: The Case of Dalesconols A and B

The utility of this compound is highlighted in its application in the total synthesis of complex natural products. Dalesconols A and B are potent immunosuppressive agents whose synthesis has been a subject of significant research.[3] A key step in the synthesis of these molecules involves a Horner-Wadsworth-Emmons reaction to construct a crucial carbon-carbon double bond, a transformation for which the title compound is well-suited.[6][7]

The synthesis of Dalesconol B involves a convergent strategy where a complex phosphonate is coupled with an aldehyde fragment.[6] While the exact phosphonate used in the published synthesis is a more elaborate derivative, the reaction exemplifies the type of transformation where this compound would be employed. The (E)-selectivity of the HWE reaction is critical for establishing the correct stereochemistry in the natural product backbone.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage procedures are essential for ensuring laboratory safety.

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction allows for the stereoselective synthesis of (E)-alkenes, which are important structural motifs in many natural products and pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

References

-

Snyder, S. A., & Chi, Y. (2010). Total Syntheses of Dalesconol A and B. Angewandte Chemie International Edition, 49(30), 5146-5150. [Link]

-

Zhao, P., Guo, Y., & Luan, X. (2021). Total Synthesis of Dalesconol A by Pd(0)/Norbornene-Catalyzed Three-Fold Domino Reaction and Pd(II)-Catalyzed Trihydroxylation. Journal of the American Chemical Society, 143(50), 21270–21274. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Beilstein Journal of Organic Chemistry. A-catalyzed phospha-Michael addition of triethyl phosphite (2) with 2-benzylidenemalononitrile (3). [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Richardson, R. M., & Wiemer, D. F. (2012). Diethyl Benzylphosphonate. Organic Syntheses, 89, 233. [Link]

-

Mark, V., Wann, R. E., & Godt, H. C. (1961). 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene. Organic Syntheses, 41, 81. [Link]

-

PubChem. 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

Sources

- 1. This compound | C14H27O7P | CID 11121291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total Syntheses of Dalesconol A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. Concise Total Synthesis of Dalesconol A - ChemistryViews [chemistryviews.org]

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Abstract

This technical guide provides a comprehensive overview of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate, a specialized phosphonate reagent. The document delves into the molecule's structural architecture, outlines a robust synthetic protocol for its preparation, provides a detailed spectroscopic characterization, and explores its primary application as a Horner-Wadsworth-Emmons (HWE) reagent for stereoselective olefin synthesis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this versatile building block.

Introduction: Unveiling a Key Reagent for Olefin Synthesis

This compound, with CAS Number 77924-28-8, is a tailored phosphonate ester designed for advanced organic synthesis.[1][2] Its molecular structure is uniquely functionalized to act as a stabilized carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern synthetic chemistry for the creation of carbon-carbon double bonds.[3][4][5][6] The presence of two distinct ester functionalities, an ethyl and a sterically hindered tert-butyl group, offers potential for selective transformations in subsequent synthetic steps. The diethoxyphosphoryl group is the key to its reactivity, enabling the formation of a nucleophilic carbanion that reacts with aldehydes and ketones to yield alkenes, typically with a high degree of (E)-stereoselectivity.[3][4] This guide will provide a detailed examination of this molecule, from its fundamental structure to its practical application, offering field-proven insights into its synthesis and use.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is central to its function. A thorough understanding of its components is crucial for predicting its reactivity and handling its properties.

Structural Breakdown

The molecule can be deconstructed into three primary functional domains:

-

Succinate Backbone: A four-carbon dicarboxylic acid ester scaffold that provides the core framework.

-

Asymmetric Ester Moieties:

-

1-Ethyl Ester: A standard ester group susceptible to typical hydrolysis or transesterification conditions.

-

4-Tert-butyl Ester: A sterically bulky ester group that is significantly more resistant to nucleophilic attack and hydrolysis, often requiring strong acidic conditions for cleavage. This differential reactivity is a key feature for selective deprotection strategies in multi-step syntheses.

-

-

Diethoxyphosphoryl Group: This phosphonate ester is the engine of the molecule's reactivity in HWE reactions. The phosphorus atom is pentavalent, and the electron-withdrawing nature of the phosphoryl group (P=O) acidifies the alpha-proton (the proton on the carbon adjacent to both the phosphoryl and the ethyl ester carbonyl groups), facilitating its removal by a base to form the stabilized carbanion.

Below is a Graphviz diagram illustrating the molecular structure of this compound.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

Synthesis of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonates are a critical class of compounds in medicinal chemistry and organic synthesis, often serving as non-hydrolyzable mimics of phosphates or as key reagents in olefination reactions.[1][2] This guide provides a comprehensive technical overview of the synthesis of 4-tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate, a versatile phosphonate ester. We will delve into the strategic selection of the synthetic route, provide a detailed mechanistic breakdown of the core reaction, present a validated, step-by-step experimental protocol, and offer field-proven insights into the causality behind key experimental choices. This document is intended to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug development.

Synthetic Strategy and Retrosynthesis

The molecular architecture of the target compound, this compound, features a succinate backbone with a phosphonate group at the C2 position. This structure strongly suggests a synthetic approach based on the formation of a carbon-phosphorus bond. Two primary strategies are considered:

-

The Michaelis-Arbuzov Reaction: This classic method involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[3][4][5] In this context, the reaction would require a precursor such as 4-tert-butyl 1-ethyl 2-halosuccinate.

-

The Phospha-Michael Addition: This reaction involves the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound.[6][7] This pathway would utilize a trialkyl phosphite and an electrophilic alkene, specifically an unsaturated succinate diester.

For this guide, we will focus on the Phospha-Michael Addition route. This strategy is often preferred due to the typically milder reaction conditions and the ready availability of the requisite α,β-unsaturated ester precursors compared to their α-halo counterparts. The retrosynthetic disconnection is illustrated below.

Caption: Retrosynthetic analysis via a Phospha-Michael addition.

Core Reaction Mechanism: The Phospha-Michael Addition

The synthesis proceeds via the conjugate addition of triethyl phosphite to an electrophilic alkene, ethyl tert-butyl fumarate. The lone pair of electrons on the trivalent phosphorus atom acts as the nucleophile, attacking the electron-deficient β-carbon of the fumarate. This concerted process is driven by the strong electron-withdrawing nature of the two adjacent ester groups. The reaction forms a transient zwitterionic intermediate, which then undergoes rearrangement and protonation during aqueous workup to yield the stable pentavalent phosphonate product.

Caption: Mechanism of the Phospha-Michael Addition reaction.

Validated Experimental Protocol

This protocol provides a self-validating system for the reliable synthesis of the target phosphonate. Adherence to these steps ensures reproducibility and high purity of the final product.

Materials and Equipment

-

Reagents:

-

Ethyl tert-butyl fumarate

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes (for chromatography)

-

Ethyl acetate (for chromatography)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a nitrogen/argon inlet

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and an addition funnel.

-

Charging Reactants: Charge the flask with ethyl tert-butyl fumarate (1.0 eq) and anhydrous toluene. Begin stirring to ensure the solution is homogenous.

-

Nucleophile Addition: Add triethyl phosphite (1.1 eq) to the addition funnel. Add the triethyl phosphite dropwise to the stirred solution in the flask over 20-30 minutes at room temperature.

-

Causality Note: Dropwise addition helps to control any potential exotherm from the initial reaction. A slight excess of the phosphite ensures complete consumption of the limiting fumarate reagent.

-

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting fumarate is consumed (typically 4-6 hours).

-

Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The Michaelis-Arbuzov reaction, a related process, often requires heating to 120-160 °C, highlighting the relatively milder conditions of this Michael addition.[3]

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Dissolve the resulting crude oil in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Causality Note: The bicarbonate wash neutralizes any acidic impurities. The brine wash helps to remove water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a colorless oil.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The expected molecular weight is 338.33 g/mol .[8][9]

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for a laboratory-scale synthesis.

| Parameter | Value | Notes |

| Ethyl tert-butyl fumarate | 5.00 g (25.0 mmol, 1.0 eq) | The limiting reagent. |

| Triethyl phosphite | 4.98 mL (27.5 mmol, 1.1 eq) | A slight excess ensures full conversion. |

| Anhydrous Toluene | 50 mL | Solvent volume can be adjusted as needed. |

| Reaction Temperature | 85 °C | Maintained for the duration of the reaction. |

| Reaction Time | ~5 hours | Monitor by TLC for completion. |

| Expected Yield | ~7.6 g (90%) | Yield after chromatographic purification. |

Discussion and Applications

Critical Process Parameters

-

Anhydrous Conditions: While the reaction itself is not extremely sensitive to moisture, using anhydrous solvent and a dry atmosphere is good practice to prevent potential side reactions, such as the hydrolysis of the phosphite reagent.

-

Temperature Control: Maintaining a consistent temperature is key to achieving a steady reaction rate and preventing the formation of thermal decomposition byproducts.

-

Purity of Reagents: The use of high-purity starting materials is essential. Impurities in the triethyl phosphite or fumarate can lead to side reactions and complicate the final purification.

Utility in Further Synthesis

The synthesized phosphonate is a valuable intermediate for the Horner-Wadsworth-Emmons (HWE) reaction .[10][11] The proton alpha to both the phosphonate and the ethyl ester group is acidic and can be readily removed by a non-nucleophilic base (e.g., NaH, LiHMDS) to generate a stabilized phosphonate carbanion.[12][13] This carbanion can then react with aldehydes or ketones to form α,β-unsaturated carboxylic acid derivatives, typically with high E-alkene selectivity.[14][15] This makes the title compound a powerful tool for carbon-carbon bond formation in the synthesis of complex molecules and natural products.[16]

Caption: Application of the title compound in the HWE reaction.

Conclusion

The synthesis of this compound is efficiently achieved through a phospha-Michael addition of triethyl phosphite to ethyl tert-butyl fumarate. The described protocol is robust, high-yielding, and relies on a well-understood reaction mechanism. The resulting phosphonate is a valuable synthetic intermediate, particularly for constructing complex olefinic structures via the Horner-Wadsworth-Emmons reaction, underscoring its importance for professionals in drug discovery and development.

References

-

Krečmerová, M. (2017). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

-

Ren, H.-X., et al. (2014). Design and synthesis of novel active phosphonate esters and their application in preparation of ceftriaxone. Heterocyclic Communications. [Link]

-

University of Iowa. (2010). New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

McPherson, R. L., et al. (2020). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. [Link]

-

Cain, M. E., & Condon, F. E. (1970). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. The Journal of Organic Chemistry. [Link]

-

Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Selective conversion of tert-butyl ethyl succinate (8) to monoethyl succinate (9). Retrieved from [Link]

-

Chem-Station. (2014). Michaelis-Arbuzov Reaction. Chem-Station Int. Ed.[Link]

-

Organic Syntheses. (1957). Malonic acid, tert-butyl ethyl ester. Org. Synth. Coll. Vol. 4, p.417. [Link]

-

OC Chem. (2019). Formation of phosphonate esters with the Arbuzov reaction [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]

-

Ahmed, A. T., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

-

Malacea, R., et al. (2017). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry. [Link]

-

Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry. [Link]

Sources

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. BJOC - Using the phospha-Michael reaction for making phosphonium phenolate zwitterions [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C14H27O7P | CID 11121291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Research Portal [iro.uiowa.edu]

An In-Depth Technical Guide to 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the quest for stereoselective and efficient carbon-carbon bond formation remains a cornerstone of molecular construction. Among the arsenal of reactions available to the synthetic chemist, the Horner-Wadsworth-Emmons (HWE) olefination stands out for its reliability and predictability, particularly in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients. This guide provides a comprehensive technical overview of a key reagent in this reaction class: 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate. As a senior application scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.

Core Compound Analysis: Physicochemical Properties and Structural Elucidation

This compound is a versatile phosphonate reagent primarily utilized in the Horner-Wadsworth-Emmons reaction. Its utility stems from the presence of a phosphonate-stabilized carbanion precursor, which exhibits enhanced nucleophilicity and predictable stereochemical control in olefination reactions.

Key Identifiers and Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use and the reproducibility of experimental results. The key physicochemical properties of the title compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 338.33 g/mol | [1] |

| Molecular Formula | C₁₄H₂₇O₇P | [1] |

| CAS Number | 77924-28-8 | |

| IUPAC Name | 4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate | [1] |

| Synonyms | 1-Ethyl 4-(tert-butyl) 2-(diethyl phosphono)succinate, tert-Butyl 3-(ethoxycarbonyl)-3-(diethyl phosphono)propionate |

Structural Representation

The molecular architecture of this compound is fundamental to its reactivity. The presence of two distinct ester functionalities (ethyl and tert-butyl) and the diethoxyphosphoryl group dictates its role in asymmetric synthesis and subsequent selective deprotection strategies.

Caption: Structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through a Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry, forming a phosphorus-carbon bond via the reaction of a trialkyl phosphite with an alkyl halide.

The Michaelis-Arbuzov Reaction: Mechanistic Underpinnings

The Michaelis-Arbuzov reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups of the phosphonium salt in an Sₙ2 reaction. This step is the driving force of the reaction, as it results in the formation of a thermodynamically stable phosphoryl group (P=O).

Caption: The two-stage mechanism of the Michaelis-Arbuzov reaction.

Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of the title compound from the corresponding α-bromo succinate precursor.

Step 1: Synthesis of the α-Bromo Succinate Precursor

The synthesis begins with the bromination of the appropriate succinic acid monoester. For this protocol, we will assume the availability of 4-tert-butyl 1-ethyl 2-bromosuccinate. This can be prepared from the corresponding succinate via α-bromination using a reagent such as N-bromosuccinimide (NBS) under radical initiation conditions.

Step 2: Michaelis-Arbuzov Reaction

-

Reagents and Equipment:

-

4-tert-butyl 1-ethyl 2-bromosuccinate

-

Triethyl phosphite (freshly distilled)

-

A round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-tert-butyl 1-ethyl 2-bromosuccinate (1.0 eq).

-

Add an excess of triethyl phosphite (1.5-2.0 eq). The use of excess phosphite helps to drive the reaction to completion and can also serve as the reaction solvent.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution.

-

The reaction is typically complete within 4-6 hours.

-

After cooling to room temperature, the excess triethyl phosphite is removed under high vacuum.

-

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is generally effective.

-

Fraction Analysis: Fractions should be analyzed by TLC, and those containing the pure product (identified by a characteristic Rf value) are combined.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Spectroscopic Characterization

Unequivocal characterization of the synthesized compound is essential for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Predicted NMR Spectral Data

-

¹H NMR (in CDCl₃):

-

~4.2 ppm (m): Methylene protons of the ethyl ester and the ethoxy groups on the phosphorus.

-

~3.2 ppm (m): Methine proton (CH) to which the phosphonate group is attached.

-

~2.8 ppm (m): Methylene protons (CH₂) of the succinate backbone.

-

~1.4 ppm (s): Methyl protons of the tert-butyl group.

-

~1.3 ppm (t): Methyl protons of the ethyl ester and the ethoxy groups on the phosphorus.

-

-

¹³C NMR (in CDCl₃):

-

~170-172 ppm: Carbonyl carbons of the ethyl and tert-butyl esters.

-

~81 ppm: Quaternary carbon of the tert-butyl group.

-

~63 ppm: Methylene carbons of the ethoxy groups on the phosphorus.

-

~61 ppm: Methylene carbon of the ethyl ester.

-

~45 ppm (d, Jpc): Methine carbon coupled to phosphorus.

-

~35 ppm: Methylene carbon of the succinate backbone.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~16 ppm (d, Jpc): Methyl carbons of the ethoxy groups on the phosphorus.

-

~14 ppm: Methyl carbon of the ethyl ester.

-

-

³¹P NMR (in CDCl₃):

-

A single peak is expected in the range of +20 to +25 ppm (relative to 85% H₃PO₄), which is characteristic of alkyl phosphonates.

-

Application in Synthesis: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated esters, which are valuable intermediates in the synthesis of a wide array of complex molecules.

Mechanism and Stereoselectivity

The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct.[2]

Caption: Key steps of the Horner-Wadsworth-Emmons olefination reaction.

A key advantage of the HWE reaction over the classical Wittig reaction is its strong preference for the formation of the (E)-alkene.[2] This stereoselectivity is attributed to the thermodynamic control of the reaction, where the transition state leading to the (E)-isomer is sterically more favored.

Experimental Workflow: Olefination of an Aldehyde

This protocol provides a general procedure for the olefination of an aldehyde using this compound.

-

Reagents and Equipment:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

A strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

-

Aldehyde

-

Round-bottom flask, inert atmosphere setup

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C (or -78 °C for more sensitive substrates).

-

Slowly add the base (e.g., NaH, 1.1 eq) to the phosphonate solution. Stir for 30-60 minutes at this temperature to ensure complete formation of the carbanion.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting α,β-unsaturated ester by flash column chromatography.

-

Applications in Complex Molecule Synthesis

While specific examples detailing the use of this compound in published total syntheses are not abundant, its structural motifs are highly relevant to the synthesis of polyketide natural products and other biologically active compounds. The resulting α,β-unsaturated ester can be further elaborated through various synthetic transformations, including Michael additions, Diels-Alder reactions, and reductions, making it a valuable building block in multi-step synthetic campaigns.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its synthesis is straightforward via the Michaelis-Arbuzov reaction, and its purification is readily achievable using standard chromatographic techniques. The differential protection of the two carboxyl groups allows for selective post-olefination transformations, enhancing its utility in the synthesis of complex molecular targets. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and application of this reagent is crucial for its effective implementation in the development of novel chemical entities.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

AWS. S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved from [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Horner-Wadsworth-Emmons Reaction: Mechanism, Stereocontrol, and Application in Drug Discovery

This guide provides a comprehensive exploration of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep dive into the reaction's mechanistic underpinnings, the nuances of stereochemical control, and its strategic application in the synthesis of complex, biologically active molecules.

Executive Summary: The HWE Reaction as a Strategic Tool

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and versatile method for the formation of carbon-carbon double bonds, specifically for synthesizing alkenes from aldehydes or ketones.[1][2] It represents a significant modification of the Wittig reaction, employing phosphonate-stabilized carbanions which offer distinct advantages in terms of reactivity, selectivity, and operational simplicity.[3][4][5] Notably, the phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, expanding the scope of compatible substrates.[3][5] A key practical advantage is the formation of a water-soluble dialkylphosphate byproduct, which greatly simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[4][6]

The HWE reaction is particularly valued for its high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[4][6] However, through strategic modifications, such as the Still-Gennari protocol, the reaction can be finely tuned to produce the kinetically favored (Z)-alkene with high fidelity.[7][8] This stereochemical control is of paramount importance in drug development, where the geometry of a double bond can profoundly impact a molecule's pharmacological activity and physical properties.[7] This guide will dissect the mechanisms that govern this selectivity and provide actionable protocols for achieving the desired stereochemical outcome.

The Core Mechanism: A Step-by-Step Analysis

The generally accepted mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a sequence of well-defined steps. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

Step 1: Deprotonation and Formation of the Phosphonate Carbanion

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base.[3][9][10] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group, allowing for the use of a wide range of bases. The choice of base is a critical parameter that influences both the rate of reaction and, in some cases, the stereochemical outcome.

Step 2: Nucleophilic Addition to the Carbonyl

The resulting phosphonate carbanion is a potent nucleophile that readily adds to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][9] This addition is the rate-limiting step of the reaction and leads to the formation of diastereomeric tetrahedral intermediates known as betaines or the corresponding cyclic oxaphosphetanes.[3][11]

Step 3: Formation of the Oxaphosphetane Intermediate

The betaine intermediates rapidly cyclize to form four-membered ring structures called oxaphosphetanes.[9][11] The formation of these intermediates is crucial, as their subsequent decomposition determines the stereochemistry of the final alkene product. Computational studies have shown that oxaphosphetane formation is the rate-determining step in the overall transformation.[11]

Step 4: Elimination to Form the Alkene

The oxaphosphetane intermediate undergoes a syn-elimination, breaking the carbon-oxygen and phosphorus-carbon bonds to yield the alkene and a water-soluble dialkyl phosphate salt.[3] The stereochemistry of the alkene is dictated by the relative stability of the diastereomeric oxaphosphetane precursors.

Mastering Stereoselectivity: The Key to (E) vs. (Z) Alkenes

The stereochemical outcome of the HWE reaction is a direct consequence of the reaction conditions and the structure of the reactants. By understanding and manipulating these factors, chemists can selectively synthesize either the (E) or (Z) isomer.

The Thermodynamic Pathway to (E)-Alkenes

In the standard HWE reaction, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible.[7] This allows for equilibration between the diastereomeric intermediates. The intermediate leading to the (E)-alkene, the anti-oxaphosphetane, is generally more thermodynamically stable due to minimized steric interactions between the substituents.[4][6] Consequently, under equilibrating conditions, the reaction funnels through this lower-energy pathway to predominantly yield the (E)-alkene.[3][6]

Factors Favoring (E)-Selectivity:

-

Stabilized Phosphonates: Phosphonates with electron-withdrawing groups (e.g., esters, ketones) stabilize the carbanion, promoting reversibility of the initial addition.

-

Unbranched Aldehydes: Sterically unhindered aldehydes facilitate equilibration.

-

Protic Solvents and Certain Metal Cations (e.g., Li+, Na+): These can facilitate the reversibility of the betaine formation.

The Still-Gennari Modification: A Kinetically Controlled Route to (Z)-Alkenes

For the synthesis of the often more sterically hindered (Z)-alkene, a kinetic control strategy is required. The Still-Gennari modification achieves this by altering both the phosphonate reagent and the reaction conditions to favor the formation of the syn-oxaphosphetane intermediate.[3][7]

Key Features of the Still-Gennari Protocol:

-

Electron-Withdrawing Groups on the Phosphonate: Phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, are employed.[3][7][8] These groups accelerate the elimination of the oxaphosphetane, making the initial addition step effectively irreversible.[3][9]

-

Strong, Non-Coordinating Bases: Potassium hexamethyldisilazide (KHMDS) is a commonly used base.[7][8]

-

Crown Ethers: The addition of a crown ether, such as 18-crown-6, sequesters the potassium cation, creating a more "naked" and reactive phosphonate anion.[3][7]

-

Low Temperatures: Reactions are typically run at low temperatures (e.g., -78 °C) in aprotic solvents like THF to prevent equilibration of the intermediates.[7]

Under these kinetically controlled conditions, the reaction proceeds through the less stable syn-oxaphosphetane, which rapidly eliminates to give the (Z)-alkene as the major product.[8]

Experimental Protocols and Practical Considerations

The successful execution of an HWE reaction hinges on careful attention to experimental detail, from the choice of base to the purification of the final product.

Selection of Base and Reaction Conditions

The choice of base is dictated by the pKa of the phosphonate ester. A general rule is to use a base with a pKa higher than that of the phosphonate.

| Base | Typical Solvent | Temperature | Characteristics & Use Cases |

| Sodium Hydride (NaH) | THF, DME | 0 °C to RT | A strong, non-nucleophilic base suitable for most standard HWE reactions. It is a solid, requiring careful handling. |

| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | 0 °C to RT | A strong, sterically hindered base. Useful for generating less-stabilized carbanions. |

| Lithium Diisopropylamide (LDA) | THF | -78 °C | A very strong, non-nucleophilic base, often used for kinetically controlled deprotonations at low temperatures. |

| n-Butyllithium (n-BuLi) | THF, Hexanes | -78 °C | A strong, nucleophilic base. Can sometimes react with the carbonyl substrate if not used carefully. |

| Potassium Hexamethyldisilazide (KHMDS) | THF | -78 °C | A very strong, sterically hindered, non-nucleophilic base. The base of choice for the Still-Gennari modification.[7] |

| DBU / LiCl | Acetonitrile | RT | Masamune-Roush conditions, suitable for base-sensitive substrates.[12] |

General Step-by-Step Protocol for a Standard (E)-Selective HWE Reaction

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester to a flame-dried flask containing a magnetic stir bar and anhydrous solvent (typically THF).

-

Deprotonation: Cool the solution to the appropriate temperature (often 0 °C) and add the base (e.g., NaH) portion-wise. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Carbonyl Addition: Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the dialkyl phosphate byproduct. Wash the combined organic layers with water and brine.[4][6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure alkene.

Applications in Drug Development and Natural Product Synthesis

The HWE reaction is a workhorse in the synthesis of complex molecules with significant biological activity.[1][5][13] Its reliability, stereocontrol, and functional group tolerance make it an ideal choice for constructing key olefinic linkages in drug candidates and natural products.[5][14]

-

Polyketide Synthesis: The HWE reaction is frequently employed in the synthesis of polyketide natural products, which often feature complex stereochemistry and multiple double bonds.[1] For instance, it has been a key step in the total synthesis of macrolides with antibiotic or anticancer properties.[13]

-

Peptidomimetics: The introduction of fluoroolefins via the HWE reaction can serve as a strategy to create peptide bond isosteres, leading to the development of enzyme inhibitors with improved metabolic stability.[15]

-

Fragment Coupling: In convergent synthetic strategies common in drug discovery, the HWE reaction provides a robust method for coupling complex molecular fragments in the later stages of a synthesis.[5]

The synthesis of various natural products, including Bafilomycin A1 and numerous poly-conjugated systems, has relied on the HWE reaction to install critical double bonds with high stereochemical fidelity.[4][5]

Conclusion: A Versatile and Indispensable Tool

The Horner-Wadsworth-Emmons reaction remains one of the most reliable and versatile methods for stereocontrolled alkene synthesis.[16] Its advantages over the classical Wittig reaction, particularly the ease of purification and the tunability of its stereochemical outcome, have cemented its place in the synthetic chemist's toolbox. For professionals in drug development, a thorough understanding of the HWE mechanism and its variants, like the Still-Gennari modification, is not merely academic—it is a practical necessity for the efficient and elegant construction of the next generation of therapeutic agents.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Zahoor, F., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20. [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

-

Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 16(19), 2206-2230. [Link]

-

Głowacka, I. E., & Dembkowski, Ł. (2023). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 21(6), 1095-1115. [Link]

-

Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7062. [Link]

-

Roman, D., Sauer, M., & Beemelmanns, C. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739. [Link]

-

Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. (2021, December 18). Retrieved January 12, 2026, from [Link]

-

Tsutsui, H., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435. [Link]

-

Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230. [Link]

Sources

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. [PDF] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis | Semantic Scholar [semanticscholar.org]

- 15. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate in Olefination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereocontrolled formation of carbon-carbon double bonds.[1] This guide provides a detailed examination of a specialized phosphonate reagent, 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate , focusing on its pivotal role in olefination reactions. We will dissect the mechanistic underpinnings of its reactivity, explore the factors governing its high stereoselectivity, and provide actionable experimental protocols. The unique structural attributes of this reagent, particularly its differentially protected succinate backbone, offer significant advantages in the synthesis of complex molecular architectures, making it an invaluable tool for professionals in pharmaceutical and materials science.

Introduction: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the classic Wittig reaction, employing phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding alkenes.[2][3][4] First reported by Leopold Horner in 1958 and later refined by Wadsworth and Emmons, this transformation offers several distinct advantages over its predecessor.[2][4]

-

Enhanced Nucleophilicity : Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including hindered ketones, often under milder conditions.[2][5]

-

Simplified Purification : A key operational benefit is the formation of a water-soluble dialkylphosphate salt as a byproduct, which can be easily removed through a simple aqueous extraction, streamlining product purification.[2][3][6]

-

Stereochemical Control : The HWE reaction, particularly with stabilized phosphonates, is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][3][5][6]

The reagent at the core of this guide, this compound, is a quintessential example of a stabilized phosphonate designed to leverage these advantages for the synthesis of functionalized α,β-unsaturated esters.

The Reagent: Structure and Significance

This compound is a sophisticated HWE reagent engineered for specific synthetic outcomes.

| Identifier | Value |

| CAS Number | 77924-28-8[7][] |

| Molecular Formula | C₁₄H₂₇O₇P[7][9] |

| Molecular Weight | 338.33 g/mol [7][9] |

| IUPAC Name | 4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate[9] |

The efficacy of this reagent is rooted in its molecular architecture:

-

Diethoxyphosphoryl Group : This is the reactive core that, upon deprotonation, forms the nucleophilic carbanion necessary for the olefination.

-

Stabilizing Ester Moieties : The adjacent ethyl ester and the broader succinate framework provide resonance stabilization to the carbanion. This stabilization is crucial for the high (E)-selectivity characteristic of the HWE reaction.

-

Differential Ester Protection : The presence of both an ethyl ester and a tert-butyl ester is a key design feature. The tert-butyl ester can be selectively cleaved under mild acidic conditions, leaving the ethyl ester intact for subsequent transformations. This orthogonal protecting group strategy is highly valuable in multi-step synthesis, allowing for precise, regioselective modifications of the resulting alkene.

The Olefination Mechanism: A Step-by-Step Analysis

The reaction of this compound with a carbonyl compound proceeds through a well-established, multi-step mechanism that dictates the stereochemical outcome.

-

Deprotonation : The reaction is initiated by a base (e.g., NaH, KHMDS, n-BuLi) abstracting the acidic proton at the α-carbon, which is positioned between the phosphonate and the ethyl ester groups. This generates a resonance-stabilized phosphonate carbanion.[2][4][5]

-

Nucleophilic Attack : The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step of the reaction.[2]

-

Oxaphosphetane Formation : The resulting betaine intermediate rapidly cyclizes to form a four-membered ring known as an oxaphosphetane. Interconversion between diastereomeric intermediates can occur at this stage.[2][5]

-

Elimination : The oxaphosphetane intermediate collapses in a stereoselective elimination step. This process expels a highly stable and water-soluble diethyl phosphate anion, leading to the formation of the new C=C double bond.[2][3][5]

// Reactants Phosphonate [label="Reagent (Phosphonate)"]; Base [label="Base (B⁻)"]; Aldehyde [label="Aldehyde (R-CHO)"];

// Intermediates Carbanion [label="Phosphonate Carbanion"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"];

// Products Alkene [label="(E)-Alkene Product"]; Byproduct [label="Diethyl Phosphate Byproduct"];

// Connections {rank=same; Phosphonate; Base;} Phosphonate -> Carbanion [label=" Deprotonation"]; Base -> Carbanion; {rank=same; Carbanion; Aldehyde;} Carbanion -> Oxaphosphetane [label=" Nucleophilic\n Addition"]; Aldehyde -> Oxaphosphetane; Oxaphosphetane -> Alkene [label=" Elimination"]; Oxaphosphetane -> Byproduct [style=dashed];

// Styling node [style=filled, shape=box, rounded=true]; Phosphonate [fillcolor="#F1F3F4", fontcolor="#202124"]; Base [fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [fillcolor="#F1F3F4", fontcolor="#202124"]; Carbanion [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxaphosphetane [fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } enddot Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Governing Stereoselectivity

The pronounced preference for the (E)-alkene isomer is a hallmark of the HWE reaction with stabilized phosphonates. This outcome is primarily under thermodynamic control. The transition state leading to the (E)-alkene allows the bulky substituents (the R-group from the aldehyde and the phosphonate-ester moiety) to adopt an anti-periplanar arrangement in the oxaphosphetane intermediate, minimizing steric hindrance.[3][6] This pathway is energetically more favorable than the one leading to the sterically congested (Z)-alkene.[5]

Factors that can be modulated to optimize (E)-selectivity include:

-

Counterion : Lithium salts (from bases like n-BuLi) tend to promote higher (E)-selectivity compared to sodium or potassium salts.[2]

-

Temperature : Higher reaction temperatures can favor equilibration of intermediates toward the more stable anti-configuration, thus enhancing (E)-alkene formation.[2]

-

Aldehyde Structure : Increasing the steric bulk of the aldehyde's R-group generally leads to higher (E)-selectivity.[2]

Synthetic Applications and Protocols

The primary utility of this compound is the direct synthesis of α,β-unsaturated succinate derivatives. These compounds are valuable synthons, serving as precursors to pharmaceuticals, agrochemicals, and complex natural products.[1][10] The α,β-unsaturated carbonyl motif is a well-known Michael acceptor and a key structural element in many biologically active molecules.[10]

General Experimental Protocol

The following protocol provides a reliable, step-by-step methodology for conducting the HWE olefination. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

-